molecular formula C5H9F3N2O2S B3164386 1-((Trifluoromethyl)sulfonyl)piperazine CAS No. 89245-14-7

1-((Trifluoromethyl)sulfonyl)piperazine

Cat. No.: B3164386
CAS No.: 89245-14-7
M. Wt: 218.2 g/mol
InChI Key: IBYRUEFAAFGNSD-UHFFFAOYSA-N
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Description

1-((Trifluoromethyl)sulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Trifluoromethyl)sulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-((Trifluoromethyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of piperazine derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-((Trifluoromethyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-((Trifluoromethyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-(Trifluoromethyl)piperazine: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(Trifluoromethylsulfonyl)benzene: Contains a benzene ring instead of a piperazine ring, leading to different applications and biological activities.

Uniqueness: 1-((Trifluoromethyl)sulfonyl)piperazine is unique due to the presence of both the trifluoromethylsulfonyl group and the piperazine ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O2S/c6-5(7,8)13(11,12)10-3-1-9-2-4-10/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYRUEFAAFGNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595619
Record name 1-(Trifluoromethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89245-14-7
Record name 1-(Trifluoromethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of piperazine (1 g) and triethylamine (1.78 mL) in dichloromethane (20 mL) at 0° C. was added dropwise trifluoromethanesulfonyl chloride (1.24 mL). The reaction mixture was stirred at room temperature for 16 h and then quenched with water (20 mL) and extracted into dichloromethane (2×40 mL). The combined organic layers were washed with saturated aqueous brine solution (2×40 mL), dried (MgSO4) and concentrated to afford 1-trifluoromethanesulfonyl-piperazine as a pale yellow solid (1.92 g, 76%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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